3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine (CAS: 1881292-85-8) is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 5, a chlorine atom at position 3, and a propan-2-ylsulfanyl (isopropylthio) substituent at position 2. This compound is synthesized using methods that prioritize low-toxicity solvents like dichloromethane, avoiding nitrile-based solvents to reduce environmental impact . It is supplied at 95% purity and is primarily used as an intermediate in pharmaceutical and agrochemical research .
Key physical properties include:
Properties
IUPAC Name |
3-chloro-2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NS/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYLUEZVHOODLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the isopropylthio and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The target compound’s structural analogs differ in substituents at positions 2 and 4, which influence reactivity, stability, and applications. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : Compounds like 7e (nitro and trifluoromethoxy substituents) exhibit higher molecular weights and melting points due to increased polarity, enhancing herbicidal activity .
- Bioactivity: Hydrazino derivatives (e.g., 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine) are explored for medicinal chemistry due to their chelating properties .
Sulfanyl Derivatives Comparison
Sulfanyl (thioether) substituents are critical for modulating lipophilicity and metabolic stability:
Key Observations :
Functional Analogs in Agrochemicals
The trifluoromethyl-pyridine scaffold is common in pesticides. Notable examples:
Biological Activity
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is a pyridine derivative with potential biological activities. This compound has garnered interest due to its structural features that may confer various pharmacological properties. This article summarizes its biological activities, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is . Its structure includes a chlorinated pyridine ring, a trifluoromethyl group, and a propan-2-ylsulfanyl substituent. These functional groups are significant in influencing the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, fluorinated pyridine derivatives have shown significant potency against bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine | E. coli | 15 µg/mL |
| Similar Pyridine Derivative | P. aeruginosa | 1.3 µg/mL |
This table illustrates the comparative efficacy of the compound against notable bacterial strains.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. A study on related pyridine derivatives revealed that they can act as inhibitors of key enzymes involved in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein reductase (ecKAS III). For instance, one derivative exhibited an IC50 value of 5.6 µM against ecKAS III, suggesting a mechanism of action that could be relevant for antibiotic development .
Study on Antibacterial Properties
In a recent study, researchers synthesized several derivatives of pyridine and tested their antibacterial properties in vitro. The study found that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antibacterial activity. The compound was included in this series and demonstrated moderate activity against Gram-negative bacteria .
Neuroprotective Potential
Another area of interest is the neuroprotective potential of sulfur-containing heterocycles. Compounds similar to 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. One study reported IC50 values ranging from 0.017 µM to 506 nM for various analogs, indicating promising neuroprotective properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
